molecular formula C8H7N3O B569888 N-cyano-N-methylpyridine-3-carboxamide CAS No. 116009-24-6

N-cyano-N-methylpyridine-3-carboxamide

Cat. No.: B569888
CAS No.: 116009-24-6
M. Wt: 161.164
InChI Key: GEEVCLBXJBIXBM-UHFFFAOYSA-N
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Description

N-cyano-N-methylpyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and oncology research. It features a cyanoacetamide group integrated with a pyridine ring, a scaffold recognized for its versatility in drug discovery . The cyanoacetamide moiety is a privileged structure found in several therapeutic agents and is known to enhance pharmacodynamic and pharmacokinetic properties . This molecular architecture is frequently explored in the design of novel enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116009-24-6

Molecular Formula

C8H7N3O

Molecular Weight

161.164

IUPAC Name

N-cyano-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C8H7N3O/c1-11(6-9)8(12)7-3-2-4-10-5-7/h2-5H,1H3

InChI Key

GEEVCLBXJBIXBM-UHFFFAOYSA-N

SMILES

CN(C#N)C(=O)C1=CN=CC=C1

Synonyms

3-Pyridinecarboxamide,N-cyano-N-methyl-(9CI)

Origin of Product

United States

Structural Elucidation and Advanced Characterization of N Cyano N Methylpyridine 3 Carboxamide

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H or ¹³C NMR data specifically for N-cyano-N-methylpyridine-3-carboxamide could be located. This information is essential for the definitive assignment of proton and carbon environments within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific IR and Raman spectra, which would provide wavenumbers for key functional groups such as the cyano (C≡N), carbonyl (C=O), and pyridine (B92270) ring vibrations, are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

A mass spectrum for this compound, necessary for confirming its molecular weight and detailing its fragmentation patterns under ionization, has not been documented in available resources.

UV-Vis Spectroscopy for Electronic Transitions

Information regarding the ultraviolet-visible absorption maxima (λmax), which elucidates the electronic transitions within the molecule, is not available.

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles in the Pyridine-Carboxamide Framework

No crystallographic data from single-crystal X-ray diffraction studies have been published for this compound. Consequently, precise measurements of bond lengths, bond angles, and dihedral angles that define its three-dimensional solid-state structure are unknown.

Conformational Analysis and Torsional Properties

The conformational landscape of this compound and related structures is influenced by the rotational freedom around key single bonds. Theoretical studies on similar cyano-substituted compounds have revealed that while different rotamers may have similar energy levels, often differing by only about 1 kJ mol⁻¹, the energy barriers for torsion can be significant, ranging from 20 to 25 kJ mol⁻¹ mdpi.com. This suggests that while multiple conformations can exist, the interconversion between them might be restricted.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a solid state is governed by a network of intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the crystal packing and have a significant impact on the material's physical properties.

In the crystal structures of related pyridine derivatives, intramolecular hydrogen bonding is a recurring motif. For example, the nitrogen atom of the pyridine ring can form hydrogen bonds with adjacent protons of substituents nih.gov. These interactions play a role in stabilizing the molecular conformation. Furthermore, intermolecular forces, such as C–F⋯π interactions, have been observed in the crystal packing of fluorinated carboxamides, with distances indicating significant attractive forces researchgate.net. The presence and nature of substituents on the pyridine ring, such as hydroxyl or chloro groups, can influence the hydration of the molecule in solution and lead to different intermolecular interaction patterns researchgate.net.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings and offer deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. For various pyridine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been successfully employed to obtain optimized structural parameters such as bond lengths and angles mdpi.comresearchgate.net. These theoretical calculations generally show good correlation with experimental data obtained from X-ray crystallography researchgate.net.

DFT can also be used to understand the distribution of electron density within a molecule. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution and helps identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of reactive sites nih.gov.

Parameter Description
FunctionalA key component of DFT that approximates the exchange-correlation energy. B3LYP is a popular hybrid functional.
Basis SetA set of mathematical functions used to build the molecular orbitals. 6-311+G(d,p) is a commonly used basis set that provides a good balance of accuracy and computational cost.
Optimized GeometryThe lowest energy arrangement of atoms in a molecule, corresponding to the most stable structure.
Bond LengthThe equilibrium distance between the nuclei of two bonded atoms.
Bond AngleThe angle formed between three atoms across at least two bonds.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's laws of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing how it moves, flexes, and changes shape nih.gov. This is particularly useful for understanding the flexibility of molecules and identifying different stable and transient conformations that may not be accessible through static computational methods mdpi.com.

MD simulations can provide insights into the stability of protein-ligand complexes and the flexibility of binding sites mdpi.com. For example, simulations can reveal conformational switching of a ligand within a binding pocket due to free rotation around single bonds mdpi.com. The stability of a simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over time mdpi.comnih.gov.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), while other techniques can predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra mdpi.com. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts mdpi.com.

These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and assign spectral features to specific molecular motions or electronic transitions mdpi.com. For instance, theoretical calculations can help to accurately assign signals in IR and ¹H NMR spectra and identify the most probable conformation of a molecule in solution mdpi.comresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions nih.gov. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons researchgate.net.

The energy gap between the HOMO and LUMO is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity nih.govresearchgate.net. FMO analysis, often performed using DFT calculations, helps to predict the most likely sites for electrophilic and nucleophilic attack . Other chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of a molecule's reactivity nih.gov.

Descriptor Significance
HOMO EnergyIndicates the tendency to donate electrons. Higher energy suggests a better electron donor.
LUMO EnergyIndicates the tendency to accept electrons. Lower energy suggests a better electron acceptor.
HOMO-LUMO GapRelates to chemical reactivity and stability. A smaller gap suggests higher reactivity.
Chemical HardnessA measure of resistance to change in electron distribution.
Chemical SoftnessThe reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Chemical Reactivity and Derivatization Strategies for N Cyano N Methylpyridine 3 Carboxamide

Reactions of the Cyano Group

The cyano group (C≡N) is a versatile functional group characterized by a strongly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is a cornerstone for the derivatization of N-cyano-N-methylpyridine-3-carboxamide.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or their corresponding amides as intermediates. For cyanopyridines, this reaction is a well-established route to commercially important compounds like nicotinamide (B372718) and nicotinic acid (Niacin) google.com. The hydrolysis proceeds in two main stages: the initial hydration of the nitrile to a primary amide, followed by the hydrolysis of the amide to a carboxylic acid google.com.

Under basic conditions, using reagents such as sodium hydroxide, the reaction can be controlled to favor either the amide or the carboxylic acid product. Milder conditions, for instance using NaOH in a methanol/dioxane mixture, can allow for the selective conversion of nitriles to primary amides researchgate.net. The temperature and concentration of the base are critical parameters in determining the final product google.com.

Reagent/ConditionIntermediate ProductFinal Product
H₂O, H⁺ (aq.), ΔPyridine-3-carboxamide (B1143946)Nicotinic Acid
1. NaOH (aq.), Δ 2. H₃O⁺Pyridine-3-carboxamideNicotinic Acid
NaOH in Methanol/DioxanePyridine-3-carboxamide-

This table illustrates the expected hydrolysis products of the cyano group based on the reactivity of analogous 3-cyanopyridines.

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon of the nitrile group readily undergoes addition reactions with various nucleophiles wikipedia.org. These reactions provide a pathway to a diverse range of molecular structures.

Organometallic Reagents: Grignard reagents (R-MgX) attack the nitrile carbon to form an imine anion after an initial addition. Subsequent hydrolysis of this intermediate yields a ketone wikipedia.org. This provides a robust method for forming new carbon-carbon bonds at this position.

Reduction to Amines: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond.

Other Nucleophiles: Alcohols can also add to the nitrile group under acidic conditions in what is known as the Pinner reaction, leading to the formation of imino esters wikipedia.org.

[2+3] Cycloaddition Reactions of the Cyano Group

The reaction of nitriles with azides is a prominent example of a [2+3] cycloaddition (also known as a 1,3-dipolar cycloaddition), which yields a 5-substituted-1H-tetrazole ring researchgate.net. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry nih.gov. This transformation is a powerful method for introducing a highly functionalized heterocyclic ring system.

The reaction is typically carried out using sodium azide (NaN₃) and can be facilitated by various catalysts, including zinc(II) and manganese(II) salts, which enhance the rate and yield of the tetrazole formation rsc.org. The choice of catalyst and reaction conditions can be crucial for the successful synthesis of the pyridyl-tetrazole derivative rsc.orggoogle.com.

ReagentCatalyst/ConditionsProduct
Sodium Azide (NaN₃)Zn(II) salts, H₂O, Δ5-(pyridin-3-yl)-1H-tetrazole derivative
Sodium Azide (NaN₃)Mn(II) salts, Room Temp5-(pyridin-3-yl)-1H-tetrazole derivative
Hydrazoic Acid (HN₃)Strong acid buffer5-(pyridin-3-yl)-1H-tetrazole derivative

This table summarizes common conditions for the synthesis of tetrazoles from cyanopyridines via [2+3] cycloaddition.

Reactions of the Carboxamide Moiety

The N-cyano-N-methylcarboxamide group is a tertiary amide, which influences its reactivity. The nitrogen atom is bonded to three electron-withdrawing groups (a carbonyl, a methyl, and a cyano group), rendering it relatively stable and less nucleophilic than in simpler amides.

Amide Functionalization and Substitutions

The carboxamide moiety is generally robust. While amide hydrolysis is possible under harsh acidic or basic conditions, it is typically less facile than the hydrolysis of the cyano group. The primary reactive pathway for this functional group often involves the carbonyl carbon.

Reduction: The carbonyl group of the amide can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the this compound into a substituted aminomethylpyridine derivative.

Nucleophilic Attack: Strong nucleophiles can attack the carbonyl carbon, but this is less common for tertiary amides compared to primary or secondary amides due to steric hindrance and electronic effects.

Further functionalization often involves reactions on the pyridine (B92270) ring itself or derivatization of products formed from reactions at the more labile cyano group mdpi.com.

Rearrangements Involving the Carboxamide Group

Classic amide rearrangement reactions such as the Hofmann, Curtius, or Lossen rearrangements are not applicable to the this compound structure. These reactions require an N-H bond on the amide nitrogen for the key isocyanate intermediate to form. As a tertiary amide with no hydrogen atoms on the nitrogen, this compound cannot undergo these traditional rearrangement pathways.

Rearrangements would necessitate more complex transformations, potentially involving skeletal rearrangements of the entire molecule under specific, high-energy conditions or through transition-metal-mediated processes that can induce novel bond formations researchgate.net. However, simple, direct rearrangements of the N-cyano-N-methylcarboxamide group are not a commonly observed reaction pathway in the general chemical literature.

Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is dictated by the presence of the electronegative nitrogen atom and the electron-withdrawing nature of the N-cyano-N-methylcarboxamide substituent at the C-3 position. The nitrogen atom reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack compared to benzene, and more akin to nitrobenzene in terms of reactivity. wikipedia.org Conversely, this electron deficiency activates the ring for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution Patterns on Pyridine-3-carboxamide

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene. quimicaorganica.org This is due to the electronegative nitrogen atom, which deactivates the ring. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, leading to the formation of a pyridinium salt. wikipedia.orgyoutube.com This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orgyoutube.com

Electrophilic attack on the pyridine ring preferentially occurs at the 3- and 5-positions (meta-positions). quimicaorganica.orgquora.com This is because the cationic intermediate (the sigma complex or arenium ion) formed by an attack at the 3-position is more stable than the intermediates formed from an attack at the 2- or 4-positions. quimicaorganica.orgquora.com When an electrophile attacks the 2- or 4-position, one of the resulting resonance structures places a positive charge directly on the highly electronegative nitrogen atom, which is an energetically unfavorable state. quimicaorganica.org

In the case of pyridine-3-carboxamide, the carboxamide group is also an electron-withdrawing and meta-directing substituent. Therefore, both the ring nitrogen and the C-3 substituent direct incoming electrophiles to the C-5 position. However, the combined deactivating effect of both groups means that forcing conditions are typically required for such reactions to proceed.

A common strategy to facilitate electrophilic substitution on a pyridine ring is to first convert it to a pyridine-N-oxide by oxidation with a peracid. wikipedia.orgbhu.ac.in The N-oxide is more reactive towards electrophilic substitution than pyridine itself because the oxygen atom can donate electron density into the ring via resonance. bhu.ac.in This activates the ring, particularly at the 4-position. biosynce.com After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. bhu.ac.in

ReactionPosition of SubstitutionReactivity Relative to BenzeneInfluencing Factors
Electrophilic Aromatic Substitution C-3 and C-5Much SlowerDeactivation by electronegative nitrogen; Formation of pyridinium cation in acidic media. quimicaorganica.orgwikipedia.org
Electrophilic Substitution on Pyridine-N-Oxide C-4FasterActivation by electron-donating N-oxide group. bhu.ac.inbiosynce.com

Nucleophilic Aromatic Substitution on Pyridine Derivatives

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reaction is favored at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comquora.com When a nucleophile attacks at the C-2 or C-4 position, a negatively charged intermediate, known as a Meisenheimer complex, is formed. pearson.com The stability of this intermediate is key to the reaction's feasibility. stackexchange.com

The crucial factor is that the negative charge of the intermediate formed from attack at the 2- or 4-position can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.compearson.com This provides significant stabilization. In contrast, if the nucleophile attacks the C-3 position, the resulting negative charge cannot be delocalized onto the nitrogen, making the intermediate less stable and the reaction less favorable. stackexchange.com

For a nucleophilic aromatic substitution to occur, a good leaving group (such as a halide) must be present at the position of attack. While this compound does not have a leaving group on the ring, this principle of reactivity dictates that if a derivative, such as 2-chloro-N-cyano-N-methylpyridine-3-carboxamide, were used, nucleophilic displacement of the chloride would be highly favored. The Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, is a classic example of nucleophilic substitution on the pyridine ring where the leaving group is a hydride ion. bhu.ac.in

Position of AttackIntermediate StabilityReason for Stability/Instability
C-2 (ortho) HighNegative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comquora.com
C-4 (para) HighNegative charge is delocalized onto the electronegative nitrogen atom via resonance. stackexchange.comquora.com
C-3 (meta) LowThe negative charge cannot be placed on the nitrogen atom through resonance. stackexchange.com

Oxidation and Reduction Reactions of the Pyridine Nucleus

The pyridine nucleus can undergo both oxidation and reduction reactions, which modify the aromatic ring system.

Oxidation: The pyridine ring is generally resistant to oxidation, especially in acidic conditions where the protonated nitrogen makes the ring even more electron-poor. biosynce.com However, the nitrogen atom itself can be oxidized, similar to a tertiary amine. wikipedia.org Reaction with peracids (like peroxy acids) or hydrogen peroxide results in the formation of pyridine N-oxide. wikipedia.orgbhu.ac.inbiosynce.com This transformation is significant as it alters the electronic properties of the ring, making it more amenable to certain substitution reactions as discussed previously. bhu.ac.inbiosynce.com

Reduction: The pyridine ring can be fully reduced (hydrogenated) to a piperidine ring. This is typically achieved through catalytic hydrogenation using catalysts like nickel, cobalt, or ruthenium at elevated temperatures and pressures. wikipedia.org The complete hydrogenation of pyridine to piperidine is an exothermic process. wikipedia.org

Under milder conditions, partial reduction is possible. The use of reagents like lithium aluminum hydride can yield a mixture of dihydropyridines (1,2-dihydropyridine, 1,4-dihydropyridine, and 2,5-dihydropyridine). wikipedia.org Selective synthesis of 1,4-dihydropyridine can be achieved using specific organometallic complexes. wikipedia.org

Reaction TypeReagent Example(s)Product(s)
Oxidation Peracids (RCO₃H), H₂O₂Pyridine N-oxide
Complete Reduction (Hydrogenation) H₂ / Raney Nickel catalystPiperidine
Partial Reduction Lithium aluminum hydride (LiAlH₄)Dihydropyridines

Complexation and Coordination Chemistry

Pyridinecarboxylic acid amides are well-regarded in coordination chemistry for their strong ability to coordinate with metal ions. tandfonline.com this compound possesses multiple potential donor atoms—the pyridine ring nitrogen, the amide carbonyl oxygen, and the nitrile nitrogen—making it a versatile ligand for forming metal complexes.

Coordination to Metal Centers as a Ligand

Compounds structurally related to this compound, such as N-(pyridin-3-yl)nicotinamide, are known to act as bidentate ligands, bridging metal centers through the nitrogen atoms of their two pyridine rings. wikipedia.org Similarly, N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives have been investigated for their metal coordination complexes. nih.gov

For this compound, the most common coordination modes would involve the pyridine nitrogen and the carbonyl oxygen atom acting in concert to form a chelate ring with a metal ion. Transition metal pyridine complexes are numerous and can adopt various geometries, including octahedral and tetrahedral. wikipedia.org The specific coordination mode depends on the metal ion, the solvent, and the presence of other ligands. The N-cyano group could potentially participate in coordination, either as a primary donor or as a bridging ligand, further increasing the structural diversity of its potential metal complexes.

Structural and Electronic Effects of Metal Coordination on the Compound

The coordination of a ligand like this compound to a metal center induces significant changes in the ligand's structural and electronic properties. mdpi.commdpi.com

Electronic Effects: Metal coordination significantly impacts the electronic structure of the ligand. The interaction involves the donation of electron density from the ligand's donor atoms (the Lewis base) to the orbitals of the metal ion (the Lewis acid). mdpi.com This charge transfer affects the electron distribution throughout the entire molecule. For instance, coordination of a similar tridentate pyridine-based ligand to a Zn²⁺ ion causes a shift in the π–π* absorption maxima to higher energy (a blueshift). mdpi.com Furthermore, the redox properties of the metal-ligand complex can be finely tuned by the ligand's structure. In a series of thallium(III) complexes with pyridine dicarboxylic acid derivatives, a simple structural change, like the addition of a hydroxyl group on the pyridine ring, resulted in a significant change in the formal potential of the complex. nih.gov

PropertyEffect of Metal CoordinationExample/Reason
Bond Lengths/Angles Altered to accommodate metal-ligand bonding and chelation.Bond lengths in a Ni(II) complex with a similar ligand change upon coordination. mdpi.com
Conformation Becomes more rigid, especially if a chelate ring is formed.Formation of a stable ring structure with the metal ion.
UV-Vis Absorption Shift in absorption maxima (e.g., π–π* transitions).Coordination to Zn²⁺ causes a blueshift in a related ligand system. mdpi.com
Electron Distribution Electron density is donated from ligand donor atoms to the metal center.NBO analysis shows charge transfer from ligand N and O atoms to the metal ion. mdpi.com
Redox Potential The redox potential of the complex is influenced by the ligand structure.Different substituents on pyridine dicarboxylic acid ligands alter the formal potential of their Tl(III) complexes. nih.gov

Advanced Applications in Fundamental Chemical Research

N-cyano-N-methylpyridine-3-carboxamide as a Platform for Chemical Exploration

The architecture of this compound positions it as a versatile platform for the synthesis of more complex molecules. The presence of multiple reactive sites allows for its use as both a foundational building block and a precursor to a variety of functionalized derivatives.

Building Block for Complex Heterocyclic Systems

The pyridine-3-carboxamide (B1143946) structure is a prevalent motif in numerous biologically active compounds and natural products. orientjchem.org The inherent reactivity of the pyridine (B92270) ring, coupled with the N-cyano-N-methylcarboxamide substituent, offers multiple points for modification and annulation reactions to construct intricate heterocyclic systems. Research into related pyridine derivatives has demonstrated that the pyridine core can be a key component in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines and spiro[indole-3,4'-pyridine] derivatives. nih.govacs.org One of the established methods for creating functionalized nicotinamides, which are pyridine-3-carboxamides, involves the reaction of malonamides with 1,3-dielectrophiles. nih.gov Although not specifically documented for the N-cyano variant, this approach highlights the utility of the nicotinamide (B372718) scaffold in building complex structures.

Precursor in the Synthesis of Functionalized Pyridine Derivatives

This compound serves as a valuable precursor for a wide array of functionalized pyridine derivatives. The cyano group can be hydrolyzed to a carboxylic acid, which can then be converted into various other functional groups. google.com Furthermore, the pyridine ring itself is amenable to functionalization. For instance, processes for producing 3-cyano-pyridine derivatives often involve multi-step syntheses where the pyridine ring is modified. sciforum.net The synthesis of various 3-cyano-2-pyridone derivatives often starts from N-alkylated-2-cyanoacetamides, which are then cyclized, indicating a general strategy that could be adapted for precursors like this compound. nih.gov

Mechanistic Probes and Reactivity Studies

The unique electronic and structural features of this compound make it an interesting candidate for probing reaction mechanisms and studying the fundamental principles of reactivity and aromaticity.

Investigations into Intramolecular and Intermolecular Reaction Mechanisms

The N-cyano group attached to the amide nitrogen introduces specific reactivity that can be exploited in mechanistic studies. Research on related N-cyano compounds, such as N-cyano sulfoximines, has shown that the N-CN bond can be activated to undergo intramolecular cyclization reactions. nih.gov This suggests that this compound could participate in similar intramolecular transformations, providing insights into cyclization pathways.

Furthermore, the study of intermolecular reactions is crucial. For example, mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination have proposed multi-step pathways involving nucleophilic substitution and oxidation. nih.gov While a different class of reaction, it underscores the complex reactivity that can be investigated for N-substituted amides like this compound. The reaction of thienopyridine carboxamides has been shown to undergo unusual oxidative dimerization, revealing complex mechanistic pathways involving the cleavage and formation of multiple bonds. acs.org

Studies of Aromaticity and Heteroaromatic Transformations

The pyridine ring is a classic example of a heteroaromatic system. The substituents on the ring, in this case, the N-cyano-N-methylcarboxamide group at the 3-position, can influence the aromaticity and reactivity of the pyridine core. Theoretical studies on related systems, such as germanazenes with N-cyano analogs, have been used to investigate the degree of aromatic character in heterocyclic rings. nih.gov Such computational approaches could be applied to this compound to understand the electronic distribution and stability of the molecule. Heteroaromatic transformations are a cornerstone of synthetic chemistry, and understanding how the N-cyano-N-methylcarboxamide group influences these transformations is an area ripe for exploration.

Role in Coordination Chemistry and Materials Science Precursors

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group in this compound are potential coordination sites for metal ions. This makes the compound a potential ligand in coordination chemistry. The ability of related N-methyl nicotinamide and N-methyl pyridazine-3-carboxamide (B1582110) derivatives to act as ligands for kinases highlights the potential for this class of compounds to bind to metal centers in enzymes or synthetic complexes.

In materials science, pyridine-containing compounds are utilized for their electronic and optical properties. For instance, 6-amino-N-methylpyridine-3-carboxamide has been used in the formation of supramolecular structures and in the synthesis of functional materials. Given its structural similarities, this compound could potentially serve as a precursor for new materials with interesting properties. The synthesis of fluorescent 3-cyano-2-pyridone derivatives points to the potential for developing photoactive materials from related structures. nih.gov

Ligand Design for Metal Complexation

This compound possesses multiple potential donor atoms, making it a versatile candidate for ligand design in coordination chemistry. The primary coordination sites include the pyridine ring nitrogen, the carbonyl oxygen of the carboxamide group, and the nitrogen atom of the cyano group.

The pyridine nitrogen and carbonyl oxygen can act in concert to form a chelate ring with a metal center, a common binding mode for nicotinamide-based ligands. nih.gov The presence of the N-cyano group introduces additional complexity and functionality. The cyano group is a well-known bridging ligand, capable of coordinating to two different metal centers (M-N-C-M'), potentially leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org The N-cyano-N-methylcarboxamide unit itself is a point of interest, as the electronic interplay between the cyano and amide functionalities could modulate the electron-donating properties of the ligand.

The specific coordination mode would likely depend on several factors, including the nature of the metal ion, the solvent system, and the presence of competing ligands. For instance, hard metal ions may favor coordination with the carbonyl oxygen, while softer metals might show a preference for the pyridine nitrogen or the cyano group.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Involved Potential Structural Outcome
Monodentate Pyridine N Simple metal-ligand complex
Monodentate Carbonyl O Simple metal-ligand complex
Bidentate Chelating Pyridine N, Carbonyl O Stable 5-membered chelate ring
Bridging Cyano group (N and C) Coordination polymers, bimetallic complexes rsc.org
Multimodal Combination of above Complex polynuclear architectures

Exploration of Supramolecular Assembly via Non-Covalent Interactions

Supramolecular chemistry relies on the controlled organization of molecules through non-covalent interactions. nih.gov this compound is an excellent candidate for such studies due to its array of functional groups capable of participating in these interactions.

The primary interactions governing its self-assembly would include:

Hydrogen Bonding: While the molecule itself lacks classic hydrogen bond donors (like N-H or O-H), the carbonyl oxygen and pyridine nitrogen are potent hydrogen bond acceptors, allowing them to interact with solvent molecules or co-crystallizing agents that do possess donor groups. researchgate.net

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the carboxamide and cyano groups would enhance this behavior, favoring interactions with electron-rich aromatic rings.

Dipole-Dipole Interactions: The highly polar carbonyl (C=O) and cyano (C≡N) groups create significant local dipoles, leading to strong dipole-dipole interactions that can direct crystal packing.

Halogen Bonding: The nitrogen atoms of the pyridine and cyano groups can act as halogen bond acceptors, forming directed interactions with halogenated molecules. researchgate.net

These varied interactions could be exploited to construct complex, multi-dimensional supramolecular architectures with potentially novel material properties. thno.orgnih.gov

Table 2: Potential Non-Covalent Interactions for this compound

Interaction Type Participating Group(s) Potential Role in Assembly
Hydrogen Bonding (Acceptor) Carbonyl O, Pyridine N, Cyano N Directing assembly with H-bond donors researchgate.net
π-π Stacking Pyridine Ring Formation of columnar or layered structures
Dipole-Dipole C=O, C≡N groups Crystal packing stabilization
Halogen Bonding (Acceptor) Pyridine N, Cyano N Co-crystal formation, structural control researchgate.net

Computational and Theoretical Chemistry Applications

Validation of Computational Models for Pyridine Chemistry

While no studies validating computational models using this compound have been identified, its structure is ideally suited for this purpose. An accurate theoretical description of this molecule would require computational methods, such as Density Functional Theory (DFT), to correctly handle several challenging chemical features simultaneously.

These features include:

Aromaticity and π-system: Correctly modeling the electron distribution in the pyridine ring, as modified by its substituents.

Multiple Polar Groups: Accurately calculating the partial charges and electrostatic potential arising from the C=O, C-N, and C≡N bonds.

Conformational Flexibility: Predicting the rotational barrier and equilibrium geometry around the pyridine-carbonyl and carbonyl-N(cyano) bonds.

If experimental data (e.g., from X-ray crystallography or vibrational spectroscopy) were available, they would provide a rigorous benchmark for assessing the accuracy of various computational functionals and basis sets. nih.gov Such a study would be valuable for refining computational protocols for multifunctional aromatic compounds.

Prediction of Novel Reactivity and Structural Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties of this compound.

Reactivity Prediction: A Molecular Electrostatic Potential (MEP) surface calculation would be a primary tool. It is anticipated that the MEP would show:

A region of negative potential (red/yellow) around the pyridine nitrogen and carbonyl oxygen, indicating likely sites for electrophilic attack or coordination to metal cations. researchgate.net

Regions of positive potential (blue) around the hydrogen atoms of the pyridine ring, suggesting sites susceptible to nucleophilic attack.

The electron-withdrawing nature of both the 3-carboxamide and the N-cyano groups would significantly influence the reactivity of the pyridine ring, likely making it more susceptible to nucleophilic aromatic substitution compared to unsubstituted pyridine.

Structural Prediction: Computational methods can predict bond lengths, bond angles, and vibrational frequencies (IR/Raman spectra) with a high degree of accuracy. These predictions could guide future synthetic and characterization efforts. For example, the calculated IR spectrum would predict characteristic stretching frequencies for the C≡N bond (typically ~2200-2260 cm⁻¹) and the C=O bond (~1650-1700 cm⁻¹), which would be essential for confirming the molecule's synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyano-N-methylpyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example:

Substitution : React pyridine derivatives with cyanomethyl groups under alkaline conditions to introduce the cyano moiety .

Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) to form the carboxamide bond .

  • Key Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst selection (e.g., K₂CO₃ for substitution) critically affect yield. Chromatography (silica gel) or recrystallization (ethanol/water) is recommended for purification .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 3.0–3.5 ppm (N-methyl group) confirm structure .
  • IR Spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₉H₈N₃O) .

Q. What preliminary biological screening methods are used to evaluate this compound?

  • Assays :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction optimization resolve contradictions in reported yields for this compound synthesis?

  • Data Analysis : Compare methods using statistical tools (e.g., ANOVA). For example:

  • Catalyst Choice : Yields vary from 45% (K₂CO₃) to 68% (Cs₂CO₃) due to base strength differences .
  • Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may require higher temperatures, risking decomposition .
    • Resolution : Design a Design of Experiments (DoE) approach to optimize temperature, solvent, and catalyst simultaneously .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). The cyano group often forms hydrogen bonds with Thr830 residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
    • Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzyme assays .

Q. How do structural modifications (e.g., substituents on the pyridine ring) alter bioactivity?

  • SAR Studies :

  • Electron-Withdrawing Groups : Adding Cl or NO₂ at the 4-position enhances antimicrobial activity (MIC reduced from 25 µg/mL to 10 µg/mL) .
  • Methyl vs. Ethyl Groups : N-Methyl improves solubility (logP = 1.2) vs. N-ethyl (logP = 1.8), affecting membrane permeability .
    • Synthesis : Modify via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

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